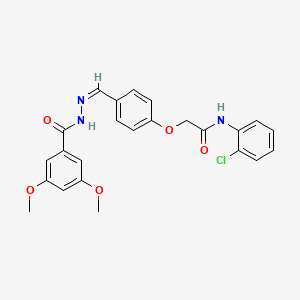
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide, also known as CCMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCMB belongs to the family of benzamides and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has also been shown to have anti-tumor activity in various cancer cell lines. In addition, 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has exhibited anti-microbial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide is not fully understood. However, it has been suggested that 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide may exert its biological activity by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells. 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has also been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide is also soluble in various solvents, making it easy to use in different experimental settings. However, 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
For 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide research include investigating its potential therapeutic applications in vivo, optimizing its synthesis method, exploring its potential as a lead compound for drug development, and further understanding its mechanism of action and potential side effects.
Synthesemethoden
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 3-chloro-2-methylphenol with phosgene to produce 3-chloro-2-methylphenyl isocyanate. The isocyanate is then reacted with 5-chloro-2-methoxyaniline to produce 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide. The synthesis method of 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has been optimized to increase the yield and purity of the compound.
Eigenschaften
IUPAC Name |
N-[(Z)-[4-[2-(2-chloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O5/c1-31-19-11-17(12-20(13-19)32-2)24(30)28-26-14-16-7-9-18(10-8-16)33-15-23(29)27-22-6-4-3-5-21(22)25/h3-14H,15H2,1-2H3,(H,27,29)(H,28,30)/b26-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMFFBVMKMJPPQ-WGARJPEWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)N/N=C\C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-{4-[(Z)-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

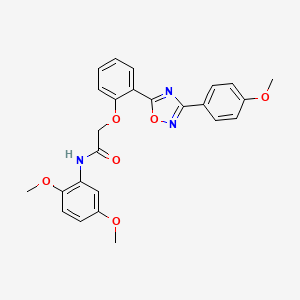
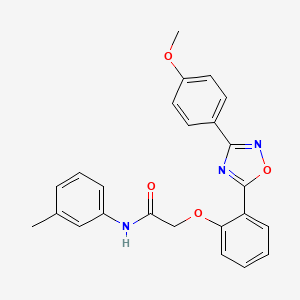
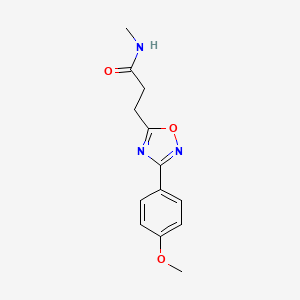
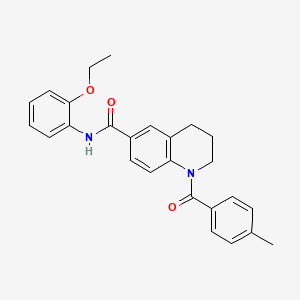
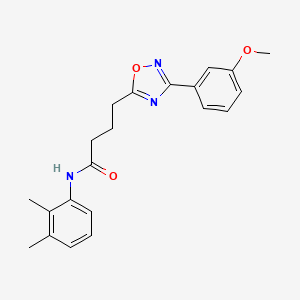

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7719855.png)
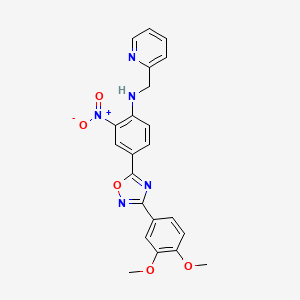

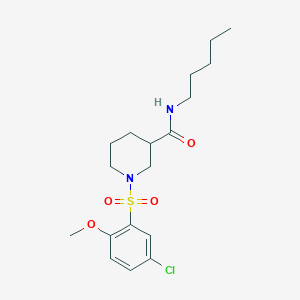



![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7719925.png)